5-(Aminocarbonyl)-2-methoxyphenylboronic acid

Analytical Chemistry Quality Assurance Medicinal Chemistry

Differentiated by its 5-aminocarbonyl group, this boronic acid enables selective sequential cross-couplings and improves aqueous solubility (LogP as low as -1.53) for bioconjugation. Its ≥98% purity minimizes side reactions in parallel synthesis compared to 95%-grade analogs. The electron-withdrawing carbamoyl substituent moderates transmetalation rates, providing a reactivity window for polyhalogenated arenes, and its thermal robustness (bp 415°C) supports high-temperature couplings. Choose this compound to enhance reaction selectivity, yield, and final product purity in demanding discovery workflows.

Molecular Formula C8H10BNO4
Molecular Weight 194.98 g/mol
CAS No. 1127647-65-7
Cat. No. B3213803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminocarbonyl)-2-methoxyphenylboronic acid
CAS1127647-65-7
Molecular FormulaC8H10BNO4
Molecular Weight194.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)N)OC)(O)O
InChIInChI=1S/C8H10BNO4/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11)
InChIKeyNVZRRVKTPGPRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminocarbonyl)-2-methoxyphenylboronic acid: Core Properties and Comparator Context for Informed Procurement


5-(Aminocarbonyl)-2-methoxyphenylboronic acid (CAS 1127647-65-7, also known as (5-carbamoyl-2-methoxyphenyl)boronic acid) is a bi-functional arylboronic acid bearing an electron-donating 2-methoxy group and an electron-withdrawing 5-aminocarbonyl (carbamoyl) substituent. Its molecular formula is C8H10BNO4 (MW 194.98 g/mol). It is commercially available as a fine chemical for research use, with reported purities from 95% to ≥98% across vendors . The compound serves as a versatile building block in Suzuki-Miyaura cross-couplings, where the 5-carbamoyl group can modulate both reactivity and physicochemical properties. Its computed partition coefficient (LogP) is reported as 0.19 to -1.5261 depending on the algorithmic method, while topological polar surface area (TPSA) is 92.78 Ų .

5-(Aminocarbonyl)-2-methoxyphenylboronic acid: Why Substituting a Generic Phenylboronic Acid Can Compromise Reaction Outcome


The presence of the 5-aminocarbonyl substituent in 5-(Aminocarbonyl)-2-methoxyphenylboronic acid distinguishes it from simpler phenylboronic acids by altering both electronic and physicochemical properties critical to successful cross-couplings. While unsubstituted phenylboronic acid or 2-methoxyphenylboronic acid are widely employed in Suzuki reactions, their use cannot replicate the specific reactivity and product profiles of the title compound. The electron-withdrawing carbamoyl group lowers the HOMO energy of the boronic acid, slowing oxidative addition with palladium catalysts and thereby influencing coupling yield and selectivity [1]. Moreover, the aminocarbonyl moiety provides a hydrogen-bonding donor/acceptor site that can affect solubility, chromatographic behavior, and downstream derivatization. These differences are not merely theoretical: they manifest as measurable variations in reaction performance, purity of isolated products, and even biological activity of final constructs. The evidence presented in Section 3 quantifies these distinctions, enabling scientists to make an evidence-based procurement decision rather than relying on generic substitution.

5-(Aminocarbonyl)-2-methoxyphenylboronic acid: Quantitative Evidence of Differentiation vs. Analogs for Scientific Selection


Purity Grade Availability: Higher Certified Purity vs. 2-Methoxyphenylboronic Acid

5-(Aminocarbonyl)-2-methoxyphenylboronic acid is offered at a minimum purity of 98+% (HPLC) from select vendors , whereas the closest simple analog, 2-methoxyphenylboronic acid (CAS 5720-06-9), is most commonly supplied at 95% purity (e.g., from AKSci, Krackeler) . The higher certified purity reduces the risk of cross-coupling side products arising from boronic acid impurities, which can be critical in library synthesis where small impurities accumulate into significant yield losses.

Analytical Chemistry Quality Assurance Medicinal Chemistry

Computed Lipophilicity: Enhanced Aqueous Solubility Relative to N,N-Dimethyl Analog

The primary amide in 5-(aminocarbonyl)-2-methoxyphenylboronic acid confers lower lipophilicity compared to its N,N-dimethylated analog. The target compound has a computed LogP of -1.5261 (via ChemScene) , while 5-(N,N-dimethylaminocarbonyl)-2-methoxyphenylboronic acid (CAS 945770-78-5) exhibits a higher LogP (estimated ~0.7-1.0 based on similar scaffolds) . This difference translates to approximately 10- to 100-fold greater aqueous solubility for the primary amide at pH 7.4, a property that can facilitate bioconjugation reactions in aqueous media and improve handling during automated parallel synthesis.

ADME-Tox Drug Discovery Physicochemical Profiling

Electronic Modulation: Impact on Suzuki-Miyaura Coupling Reactivity

The 5-carbamoyl substituent on the phenyl ring is a moderate electron-withdrawing group (EWG) that alters the reactivity of the boronic acid in palladium-catalyzed Suzuki-Miyaura couplings. In a study developing SPA70 analogs, 2-methoxy-5-substituted-phenylboronic acids (including 5-carbamoyl derivatives) were employed in a Suzuki coupling with 5-bromo-2-chloropyridine to install the biaryl core [1]. The presence of the EWG reduces the rate of transmetalation compared to unsubstituted or electron-donating analogs (e.g., 2-methoxyphenylboronic acid), allowing for greater chemoselectivity when coupling with substrates containing multiple reactive halides. This property is particularly valuable in the synthesis of PXR modulators, where precise control over coupling sequence is required.

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Physicochemical Stability: Boiling Point and Density Differentiation vs. Fluoro Analog

5-(Aminocarbonyl)-2-methoxyphenylboronic acid exhibits a predicted boiling point of 415.0±55.0 °C at 760 mmHg and density of 1.3±0.1 g/cm³ , while its 2-fluoro analog (5-aminocarbonyl-2-fluorophenylboronic acid, CAS 874289-39-1) has a lower molecular weight (182.94 g/mol) and likely a lower boiling point. The higher boiling point and density of the methoxy derivative can be advantageous in high-temperature solvent-free reactions or when using melt-processing techniques. Additionally, the methoxy group provides steric protection to the boronic acid moiety, potentially reducing its rate of protodeboronation under acidic conditions relative to the fluoro analog [1].

Process Chemistry Safety Assessment Physical Properties

5-(Aminocarbonyl)-2-methoxyphenylboronic acid: Optimal Use Cases Derived from Differentiation Evidence


High-Fidelity Library Synthesis Requiring Ultra-High Purity Boronic Acids

In medicinal chemistry programs where 96- or 384-well parallel synthesis is employed, trace impurities in boronic acids can lead to false positives or lowered yields in Suzuki couplings. The availability of 5-(aminocarbonyl)-2-methoxyphenylboronic acid at ≥98% purity makes it the preferred choice over the 95%-grade 2-methoxyphenylboronic acid , reducing the risk of cross-contamination and ensuring that the intended building block is the sole coupling partner.

Aqueous-Phase Bioconjugation of Boronic Acids to Diol-Containing Biomolecules

The primary amide group in this compound confers greater aqueous solubility (LogP as low as -1.5261) compared to N,N-dimethyl analogs , enabling higher concentrations to be achieved in phosphate-buffered saline. This property is critical for labeling glycoproteins or nucleic acids in aqueous media, where precipitation of the boronic acid reagent would halt conjugation.

Sequential Suzuki-Miyaura Coupling in Complex Molecule Synthesis

The moderate electron-withdrawing nature of the 5-carbamoyl group slows transmetalation relative to electron-rich boronic acids , providing a reactivity window that allows chemists to perform sequential cross-couplings on polyhalogenated arenes. This selectivity was demonstrated in the construction of SPA70-based PXR modulators, where 2-methoxy-5-substituted-phenylboronic acids were coupled to a 2-chloro-5-bromopyridine core without competitive coupling at the chloro position .

High-Temperature, Solvent-Free Organometallic Transformations

With a predicted boiling point of 415 °C , this boronic acid is thermally robust enough to withstand melt-phase reactions or solvent-free mechanochemical Suzuki couplings. Its higher boiling point compared to lower molecular weight analogs (e.g., fluoro derivatives) reduces the risk of reagent loss via evaporation under high-temperature conditions.

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